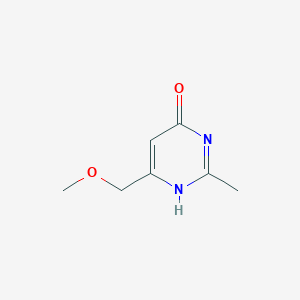
2,2'-Bithiazole
Vue d'ensemble
Description
2,2’-Bithiazole is an organic compound with the chemical formula C6H4N2S2. It consists of two thiazole rings linked by a carbon-carbon bond. The compound is known for its planar structure, as confirmed by X-ray crystallography . 2,2’-Bithiazole is mainly of academic interest, but its derivatives have attracted attention in medicinal chemistry due to their presence in naturally occurring compounds such as bleomycins and cystothiazoles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-Bithiazole was first prepared by the Ullmann coupling of 2-bromothiazole using copper metal . The reaction involves the following steps:
Starting Material: 2-bromothiazole
Catalyst: Copper metal
Reaction Conditions: The reaction is typically carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
While specific industrial production methods for 2,2’-Bithiazole are not well-documented, the Ullmann coupling reaction remains a fundamental approach. Industrial-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity, including the use of advanced catalysts and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bithiazole undergoes various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole rings to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Dihydrothiazoles
Substitution: Halogenated thiazoles or thiazole derivatives with various substituents
Applications De Recherche Scientifique
2,2’-Bithiazole and its derivatives have several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2’-Bithiazole derivatives, such as bleomycins, involves the binding to DNA and the generation of free radicals, leading to DNA strand breaks . The molecular targets include DNA and various enzymes involved in DNA repair and replication. The pathways involved often include oxidative stress and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4’-Bithiazole: Found in bleomycins and has similar DNA-binding properties.
2,5’-Bithiazole: Present in cystothiazoles and exhibits different biological activities.
Benzothiazole: Contains a benzene ring fused to a thiazole ring and is used in various industrial applications.
Uniqueness
2,2’-Bithiazole is unique due to its planar structure and the ability to form a variety of coordination complexes . Its derivatives are particularly significant in medicinal chemistry for their role in cancer treatment and other therapeutic applications .
Propriétés
IUPAC Name |
2-(1,3-thiazol-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S2/c1-3-9-5(7-1)6-8-2-4-10-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSLWFZHCONMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902751 | |
| Record name | NoName_3303 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]phenol](/img/structure/B7772051.png)










